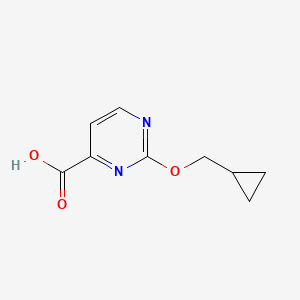

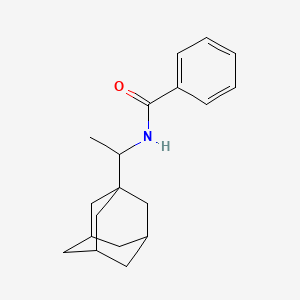

1-金刚烷基乙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-(Adamantanylethyl)benzamide can be synthesized from 1-adamantyl nitrate. The reactions are carried out in sulfuric acid media . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamide, a component of N-(adamantanylethyl)benzamide, has been determined in the gas phase by electron diffraction using results from quantum chemical calculations .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis

Most amides, including N-(Adamantanylethyl)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass .科学研究应用

抗登革热病毒活性

该化合物已被合成并研究其潜在的抗登革热病毒活性 . 该研究侧重于合成包含已知登革热病毒 (DENV) 抑制剂、金刚烷胺和苯磺酰胺衍生物结构特征的双重作用杂合体 . 该化合物对 DENV 血清型 2 显示出显著的抗病毒活性,且细胞毒性低 .

抗病毒药物的合成

金刚烷衍生物,包括“1-金刚烷基乙基苯甲酰胺”,已被用于抗病毒药物的合成 . 这些药物已被开发用于对抗各种病毒性疾病。

神经滋养药物的合成

除了抗病毒药物外,金刚烷衍生物还被用于神经滋养药物的合成 . 这些药物旨在靶向神经系统,可用于治疗各种神经系统疾病。

多官能团衍生物的合成

“1-金刚烷基乙基苯甲酰胺”已被用作合成新型多官能团衍生物的起始原料 . 这些化合物可以被认为是合成构象受限的拟肽的构建块 .

抑制剂的合成

Chan-Lam 反应,其中涉及使用“1-金刚烷基乙基苯甲酰胺”,已被用于获得许多药物,例如琥珀酸-细胞色素 C 还原酶和维甲酸 4-羟化酶 (CYP26) 的抑制剂 .

β3-肾上腺素能受体激动剂的合成

Chan-Lam 反应也被用于合成 β3-肾上腺素能受体激动剂 . 这些激动剂用于治疗肥胖和糖尿病等疾病。

作用机制

Target of Action

The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .

Mode of Action

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .

Biochemical Pathways

It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE prevents the virus from successfully replicating within host cells .

Pharmacokinetics

The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives

Result of Action

The result of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE can potentially halt the progression of the disease caused by the virus .

Action Environment

The action of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target

未来方向

生化分析

Biochemical Properties

It is known that adamantane derivatives have shown potential in interacting with various enzymes and proteins

Cellular Effects

Some adamantane derivatives have shown anti-Dengue Virus activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that adamantane derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDQILPBGXQVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2471015.png)

![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)

![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)